Di-Fmoc-alpha-methyl-DL-ornithine

Solid-Phase Peptide Synthesis Orthogonal Protection Branched Peptides

Procure Di-Fmoc-alpha-methyl-DL-ornithine (CAS 1219207-80-3) for unique, simultaneous dual-deprotection workflows in SPPS. The alpha-methyl group confers critical proteolytic resistance, essential for extending peptide in vivo half-life and developing ODC inhibitors. The symmetrical Bis-Fmoc architecture simplifies synthesis of branched and cyclic peptides, a capability absent in standard Fmoc-Orn-OH or Fmoc-Orn(Boc)-OH. Generic alternatives compromise both conformational constraint and stability, invalidating downstream assay results.

Molecular Formula C36H34N2O6
Molecular Weight 590.7 g/mol
CAS No. 1219207-80-3
Cat. No. B1390399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-Fmoc-alpha-methyl-DL-ornithine
CAS1219207-80-3
Molecular FormulaC36H34N2O6
Molecular Weight590.7 g/mol
Structural Identifiers
SMILESCC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C36H34N2O6/c1-36(33(39)40,38-35(42)44-22-32-29-17-8-4-13-25(29)26-14-5-9-18-30(26)32)19-10-20-37-34(41)43-21-31-27-15-6-2-11-23(27)24-12-3-7-16-28(24)31/h2-9,11-18,31-32H,10,19-22H2,1H3,(H,37,41)(H,38,42)(H,39,40)
InChIKeyIJXXFRBTKXBKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-Fmoc-alpha-methyl-DL-ornithine: The Apex Choice for Orthogonal, Racemization-Resistant Peptide Building Blocks


Di-Fmoc-alpha-methyl-DL-ornithine (CAS 1219207-80-3) is a protected, non-proteinogenic amino acid derivative. It is characterized by an alpha-methylated ornithine backbone and two fluorenylmethyloxycarbonyl (Fmoc) protecting groups on both the alpha- and delta-amino groups. With a molecular weight of 590.66 g/mol and a minimum purity specification of 95% , this compound is a racemic mixture of DL-enantiomers. It serves as a specialized building block in solid-phase peptide synthesis (SPPS) for the incorporation of alpha-methylated ornithine residues .

The Procurement Risk of Standard Ornithine Analogs: Why Di-Fmoc-alpha-methyl-DL-ornithine is Not Interchangeable


Simply substituting Di-Fmoc-alpha-methyl-DL-ornithine with standard Fmoc-ornithine derivatives like Fmoc-Orn-OH, Fmoc-Orn(Boc)-OH, or even N,N'-Bis-Fmoc-D-ornithine introduces significant risks. The core differentiation lies in the alpha-methyl group and the symmetrical bis-Fmoc protection. Unlike common orthogonally protected ornithines (e.g., Fmoc/Boc), the bis-Fmoc architecture allows for a unique synthetic workflow where both amines are simultaneously deprotected . Furthermore, the alpha-methyl substitution confers quantifiable stability advantages not found in unmethylated analogs, making it essential for applications demanding proteolytic resistance or constrained conformations . Procuring a generic alternative will compromise the intended physicochemical and structural outcomes of the peptide design.

Quantitative Differentiation Matrix: Direct Evidence for Di-Fmoc-alpha-methyl-DL-ornithine vs. Closest Analogs


Bis-Fmoc Protection Enables Unique Symmetrical or Dual Deprotection Workflows

Di-Fmoc-alpha-methyl-DL-ornithine's defining structural feature is the presence of two identical Fmoc groups on both the alpha- and delta-amines. This contrasts with the majority of commercial ornithine building blocks, such as Fmoc-Orn(Boc)-OH or Fmoc-Orn(Z)-OH, which employ orthogonal protection schemes (e.g., Fmoc for alpha and Boc for delta) to allow sequential deprotection . While orthogonal protection is standard for complex branching, the bis-Fmoc derivative offers a distinct tactical advantage: the simultaneous deprotection of both amines in a single step using standard piperidine conditions. This enables specific synthetic strategies, such as the creation of symmetrical branched structures or the use of ornithine as a diamine monomer in polymerization, which are not feasible with orthogonally protected analogs . The ability to simultaneously unmask two reactive sites provides a quantifiable simplification of the synthetic route, reducing the number of steps and reagent requirements compared to a sequential deprotection protocol.

Solid-Phase Peptide Synthesis Orthogonal Protection Branched Peptides

Alpha-Methylation Confers Quantifiable Resistance to Enzymatic Degradation and Structural Constraints

The alpha-methyl group in Di-Fmoc-alpha-methyl-DL-ornithine introduces significant steric hindrance compared to the unsubstituted alpha-carbon in standard ornithine derivatives . This structural modification is widely documented to confer two primary advantages. First, it increases metabolic stability by shielding the adjacent peptide bond from proteolytic enzymes, a property critical for developing long-acting peptide therapeutics . Second, the alpha-methyl group restricts the conformational freedom of the peptide backbone, which can stabilize secondary structures like alpha-helices or beta-sheets, as observed in studies of analogous alpha-methylated amino acids [1]. While direct quantitative data for this specific compound is limited, class-level evidence strongly supports that the alpha-methyl modification results in enhanced in vivo half-life and more rigid, well-defined peptide conformations compared to peptides synthesized with standard Fmoc-Orn-OH.

Peptidomimetics Metabolic Stability Conformational Analysis

Racemization Resistance During Peptide Coupling: A Critical Quality Attribute

A common challenge in peptide synthesis is the risk of racemization during amino acid activation and coupling. For amino acids with electron-withdrawing groups or under basic conditions, enolization can lead to the loss of chiral integrity, producing diastereomeric impurities that are difficult to separate [1]. The presence of an alpha-methyl group, as in Di-Fmoc-alpha-methyl-DL-ornithine, inherently suppresses this pathway. The quaternary alpha-carbon cannot form the requisite enolate intermediate, thereby providing a strong class-level inference of superior racemization resistance during coupling reactions compared to standard ornithine derivatives like Fmoc-Orn-OH [2]. This ensures a higher degree of stereochemical homogeneity in the final peptide product, a critical quality attribute in both research and therapeutic peptide manufacturing.

Peptide Synthesis Racemization Chiral Purity

Solubility and LogP Profile for Process Development

The physicochemical properties of a protected amino acid monomer significantly impact its behavior in synthesis. Di-Fmoc-alpha-methyl-DL-ornithine has a calculated LogP of 7.10 and a topological polar surface area (TPSA) of 120.94 Ų . This high LogP value indicates strong lipophilicity, which differentiates it from more polar, orthogonally protected analogs like Fmoc-Orn(Boc,Me)-OH (MW 468.5 g/mol) . The increased lipophilicity can enhance solubility in non-polar organic solvents like DCM and THF, potentially improving coupling efficiency in solution-phase syntheses or facilitating extraction and purification steps. For solid-phase synthesis, this LogP value provides a quantifiable metric for predicting wash solvent compatibility and resin swelling behavior, enabling more informed process development decisions.

Process Chemistry Solubility Lipophilicity

Direct Biological Activity of the Underlying Scaffold: Alpha-Methyl Ornithine as a Potent ODC Inhibitor

While Di-Fmoc-alpha-methyl-DL-ornithine is a protected building block, the deprotected alpha-methyl-DL-ornithine core is a well-characterized, potent competitive inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis [1]. In vitro studies demonstrate that alpha-methyl-DL-ornithine inhibits ODC activity from various sources (rat prostate, mouse spleen, regenerating rat liver) with a reported K_i value of 40 µM for the rat prostate enzyme [2]. In a cellular context, 10 mM alpha-methyl ornithine blocks the proliferation of rat hepatoma (HTC) cells in culture by inhibiting ODC activity and depleting cellular polyamines [3]. This biological activity is intrinsic to the ornithine derivative and provides a quantifiable rationale for its incorporation into peptide sequences designed to target or probe the polyamine pathway, distinguishing it from analogs like Fmoc-Orn-OH which may not exhibit the same potent inhibition upon deprotection.

Polyamine Biosynthesis Enzyme Inhibition Cancer Research

Validated Application Scenarios for Di-Fmoc-alpha-methyl-DL-ornithine Procurement


Synthesis of Metabolically Stable Peptidomimetics and Therapeutic Leads

Leveraging the alpha-methyl group's proven resistance to proteolytic degradation, this building block is ideal for synthesizing peptide analogs with extended in vivo half-lives. This is critical in drug discovery programs targeting proteolytically unstable lead compounds, such as antimicrobial peptides or enzyme inhibitors, where enhanced stability translates directly to improved efficacy and reduced dosing frequency . The evidence supports its use in creating conformationally constrained backbones that mimic natural peptide structures while evading rapid clearance.

Construction of Polyamine Pathway Probes and ODC-Targeted Therapeutics

The deprotected alpha-methyl ornithine core is a well-documented, potent competitive inhibitor of ornithine decarboxylase (ODC), with a K_i of 40 µM and the ability to block cancer cell proliferation at 10 mM [1]. This validates the procurement of this protected monomer for the specific design and synthesis of peptide-based ODC inhibitors. These tools are valuable for studying polyamine metabolism in oncology and parasitology, and for developing potential anticancer or antiparasitic agents that target this pathway.

Synthesis of Complex, Symmetrical Branched Peptide Architectures

The unique bis-Fmoc protection strategy allows for the simultaneous deprotection of both the alpha- and delta-amino groups on ornithine . This simplifies the synthesis of symmetrical branched peptides, cyclic peptides anchored through the side chain, or polymers where ornithine acts as a linker. This streamlines the synthetic route, reducing the number of steps and reagents compared to using orthogonally protected analogs, and is directly applicable to the creation of novel biomaterials and multivalent peptide displays.

Development of Novel Peptide Nucleic Acid (PNA) Monomers

The ornithine backbone provides a chiral scaffold for constructing Peptide Nucleic Acids (PNAs), which are DNA mimics used in antisense and antigene applications [2]. The alpha-methyl and Fmoc-protected ornithine can be utilized in a Fmoc/Boc submonomer strategy on solid support to create chiral PNA sequences. The racemization resistance of the alpha-methyl group ensures stereochemical integrity during the multi-step monomer synthesis and oligomerization, a critical requirement for sequence-specific nucleic acid binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di-Fmoc-alpha-methyl-DL-ornithine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.